2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which combines a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 2-position and an aldehyde group at the 3-position. Its molecular formula is C8H7N3O, and it has a molecular weight of 161.16 g/mol .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified as strategic compounds for optical applications .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to exhibit significant photophysical properties, suggesting potential applications in the field of fluorescence imaging .
Action Environment
The photophysical properties of related pyrazolo[1,5-a]pyrimidines suggest that light exposure could potentially influence their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-2-methylpyrazole with formylating agents such as formic acid or formamide, followed by cyclization with a suitable reagent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products:
Oxidation: 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 2-methylpyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde: Has the aldehyde group at a different position, leading to different reactivity and biological activity.
2,3-Dimethylpyrazolo[1,5-a]pyrimidine: Contains an additional methyl group, which can affect its steric and electronic properties.
Uniqueness: 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group in its structure. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
916256-71-8 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.